Estetrol - 15183-37-6

Estetrol

Catalog Number: EVT-267760
CAS Number: 15183-37-6
Molecular Formula: C18H24O4
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Estetrol (estra-1,3,5(10)-triene-3,15α,16α,17β-tetraol), often abbreviated as E4, is a natural estrogen steroid hormone. [, , ] It was first identified in 1965 by Egon Diczfalusy and colleagues at the Karolinska Institute in Stockholm, Sweden. [, ] Unlike other estrogens like estrone (E1), estradiol (E2), and estriol (E3), estetrol is uniquely produced by the human fetal liver during pregnancy. [, , , ] This unique origin is attributed to the presence of specific hydroxylases, 15α- and 16α-hydroxylase, exclusively expressed by the fetal liver during gestation. [, ] These enzymes catalyze the formation of estetrol from estradiol (requiring both 15α- and 16α-hydroxylation) and estriol (requiring 15α-hydroxylation). []

Estetrol is transported through the placenta and enters the maternal circulation, reaching significant levels in maternal plasma during the second trimester. [] Notably, estetrol acts as a terminal product in estrogen metabolism, meaning it doesn't undergo further conversion into other estrogenic metabolites. [, ] This characteristic distinguishes it from orally administered estradiol, which undergoes extensive metabolism. [] Consequently, estetrol administration leads to stable therapeutic blood concentrations quickly. []

Estrone (E1)

Relevance: Estrone is structurally similar to estetrol, with the main difference being the presence of a ketone group at the C-17 position in estrone instead of the 17β-tetrol group in estetrol. Both compounds belong to the estrogen family and exhibit estrogenic activity, but estetrol demonstrates a distinct pharmacological profile with potentially beneficial effects compared to estrone [, , ].

Drospirenone

Relevance: Drospirenone is frequently combined with estetrol in formulations being investigated for both contraception and menopause treatment [, , , ]. The combination of estetrol and drospirenone aims to provide effective hormone therapy with a potentially improved safety profile compared to traditional formulations containing ethinylestradiol or other estrogens. Studies have shown that estetrol/drospirenone combinations demonstrate good contraceptive efficacy and cycle control with minimal impact on metabolic parameters and a favorable effect on hemostasis [, , , ].

Dehydroepiandrosterone Sulfate (DHAS)

Relevance: DHAS serves as a precursor for estetrol synthesis in the fetoplacental unit [, , ]. Maternal administration of DHAS leads to increased levels of estetrol in the maternal and fetal circulation, highlighting the role of DHAS in estetrol production. These findings suggest that monitoring estetrol levels after DHAS administration can potentially serve as an indicator of fetoplacental function [, , ].

Estetrol Monoglucuronides

Relevance: Estetrol is primarily excreted in urine as monoglucuronide conjugates []. The synthesis and characterization of different estetrol monoglucuronides have been reported, contributing to the understanding of estetrol metabolism []. This information is crucial for evaluating the pharmacokinetic profile and potential drug interactions of estetrol-based therapies.

Tamoxifen

Relevance: Tamoxifen is a key agent in endocrine therapy for breast cancer, particularly for postmenopausal women. Estetrol, with its unique profile and potential anti-estrogenic effects in breast tissue, has garnered interest as a possible alternative or adjunct treatment for endocrine-responsive breast cancer [, , , , ]. Preclinical studies have shown that estetrol can induce apoptosis in long-term estrogen-deprived breast cancer cells, suggesting a potential role in treating endocrine-resistant tumors [].

Aromatase Inhibitors

Relevance: Aromatase inhibitors are an important part of endocrine therapy for breast cancer. Estetrol's potential to inhibit the growth of hormone-sensitive breast cancer cells at low doses suggests it might be beneficial for women undergoing aromatase inhibitor treatment []. Further research is needed to explore this potential application and to compare the efficacy and safety of estetrol with existing aromatase inhibitors.

BMI-135

Relevance: Similar to estetrol, BMI-135 is being investigated for its potential in treating endocrine-resistant breast cancer []. Both compounds exhibit a less potent estrogenic profile compared to estradiol and demonstrate promising activity in inducing apoptosis in long-term estrogen-deprived breast cancer cells []. Comparative studies on the pharmacological and molecular mechanisms of estetrol and BMI-135 contribute to understanding their potential as therapeutic agents for endocrine-resistant breast cancer.

Classification and Source

Estetrol belongs to the class of steroid hormones, specifically within the estrogen family. It is classified as a natural estrogen due to its occurrence in the human body during pregnancy. The compound is synthesized endogenously in the fetal liver from steroid precursors produced by the fetal adrenal gland and liver . The chemical structure of estetrol features four hydroxyl groups, contributing to its biological activity and interaction with estrogen receptors .

Synthesis Analysis

The synthesis of estetrol is complex and involves multiple steps starting from estrone or soy-derived phytosterols. The commercial synthesis typically requires eight synthetic steps, which include protection of hydroxyl groups, halogenation, and reduction processes. One notable method involves:

  1. Protection of Hydroxyl Groups: The hydroxyl group on estrone is protected using a benzyl group.
  2. Halogenation: The 17-keto group undergoes transformation into a 17,17-ethylenedioxy derivative followed by halogenation at the C16 position.
  3. Dehydrohalogenation: This step is performed using potassium terbutoxide in dimethyl sulfoxide.
  4. Deprotection: The protected group is removed using p-toluenesulfonic acid monohydrate in aqueous acetone.
  5. Reduction: Finally, the 17-keto group is reduced to yield the desired 17-ol derivative .

Recent advancements have introduced metal-free synthesis methods under intensified continuous flow conditions, improving yields and reducing side products significantly .

Molecular Structure Analysis

The molecular structure of estetrol can be described as follows:

  • Chemical Formula: C18H24O4
  • Molecular Weight: 304.38 g/mol
  • Functional Groups: Estetrol contains four hydroxyl (–OH) groups which are critical for its estrogenic activity.

The structural representation shows that estetrol's configuration allows it to bind effectively to estrogen receptors, facilitating its physiological effects during pregnancy . The presence of multiple hydroxyl groups enhances its solubility and bioavailability compared to other estrogens.

Chemical Reactions Analysis

Estetrol participates in various chemical reactions typical of steroid hormones:

  1. Conjugation Reactions: Estetrol undergoes phase II metabolism predominantly through glucuronidation, resulting in inactive conjugated metabolites such as estetrol-16-glucuronide and estetrol-3-glucuronide.
  2. Metabolic Pathways: Unlike other estrogens that may be converted back into active forms, estetrol does not revert to other estrogens like estradiol or estrone, positioning it as a terminal product in estrogen metabolism .
  3. Interactions with Estrogen Receptors: Estetrol binds selectively to estrogen receptors, influencing gene expression related to reproductive functions without significant hepatic effects .
Mechanism of Action

Estetrol's mechanism of action primarily involves its interaction with estrogen receptors. It has been shown to exhibit tissue-selective effects:

  • Estrogen Receptor Binding: Estetrol binds to both estrogen receptor alpha and beta but exhibits a unique pharmacological profile that results in lower stimulation of liver tissues compared to other estrogens.
  • Selective Activity: This selectivity suggests a favorable benefit-risk profile for therapeutic applications, particularly in contraception and menopausal hormone therapy . Clinical studies indicate that estetrol's action leads to reduced risks associated with traditional estrogens, such as thromboembolic events.
Physical and Chemical Properties Analysis

Estetrol possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in organic solvents; moderate solubility in water due to its hydroxyl groups.
  • Stability: Stable under normal storage conditions but sensitive to light and heat.

These properties contribute to its formulation in pharmaceutical products aimed at hormonal therapies .

Applications

Estetrol has garnered attention for various scientific applications:

  1. Oral Contraceptives: Approved by the European Medicines Agency and the US Food and Drug Administration as part of a combined oral contraceptive pill with drospirenone (marketed as Estelle), it offers an alternative with fewer side effects compared to traditional options .
  2. Menopausal Hormone Therapy: Research is ongoing into its use for managing menopausal symptoms due to its favorable safety profile compared to other estrogens .
  3. Investigational Uses: Studies continue into its potential roles in treating conditions influenced by hormonal balance, including certain cancers and metabolic disorders .

Properties

CAS Number

15183-37-6

Product Name

Estetrol

IUPAC Name

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1

InChI Key

AJIPIJNNOJSSQC-NYLIRDPKSA-N

SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O

Solubility

Soluble in DMSO

Synonyms

15 alpha Hydroxy Estriol
15 alpha Hydroxyestriol
15 alpha-Hydroxyestriol
15-alpha-Hydroxy-Estriol
Estetrol

Canonical SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.